[1-(Difluoromethyl)benzimidazol-2-yl]methanamine;dihydrochloride
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Overview
Description
[1-(Difluoromethyl)benzimidazol-2-yl]methanamine;dihydrochloride: This compound is characterized by the presence of a benzimidazole ring substituted with a difluoromethyl group and a methanamine moiety, making it a versatile molecule for research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Difluoromethyl)benzimidazol-2-yl]methanamine;dihydrochloride typically involves the introduction of a difluoromethyl group into the benzimidazole ring. One common method includes the use of difluoromethylation reagents in the presence of a suitable catalyst. For instance, the reaction of benzimidazole with difluoromethylating agents such as ClCF₂H in the presence of a base can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
[1-(Difluoromethyl)benzimidazol-2-yl]methanamine;dihydrochloride: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The benzimidazole ring can undergo substitution reactions, particularly at the nitrogen atoms, with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole oxides, while substitution reactions can produce various N-substituted benzimidazole derivatives .
Scientific Research Applications
[1-(Difluoromethyl)benzimidazol-2-yl]methanamine;dihydrochloride: has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of [1-(Difluoromethyl)benzimidazol-2-yl]methanamine;dihydrochloride involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or modulation of their activity. The benzimidazole ring structure allows for interactions with nucleic acids and proteins, contributing to its bioactivity .
Comparison with Similar Compounds
[1-(Difluoromethyl)benzimidazol-2-yl]methanamine;dihydrochloride: can be compared with other similar compounds such as:
1-(6-Fluoro-1H-benzimidazol-2-yl)-N-methylmethanamine dihydrochloride: This compound has a fluorine atom instead of a difluoromethyl group, which may affect its chemical reactivity and biological activity.
2-[1-(Difluoromethyl)-1H-1,3-benzodiazol-2-yl]propan-1-amine dihydrochloride: Similar in structure but with a propan-1-amine moiety, which can influence its pharmacokinetic properties.
The uniqueness of This compound lies in its difluoromethyl group, which imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
[1-(difluoromethyl)benzimidazol-2-yl]methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2N3.2ClH/c10-9(11)14-7-4-2-1-3-6(7)13-8(14)5-12;;/h1-4,9H,5,12H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSMBPCGDWLTPNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2C(F)F)CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2F2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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